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Compound of Interest

(R)-Methyl 3-hydroxy-2-

Compound Name:
methylpropanoate

Cat. No.: B027092

For Researchers, Scientists, and Drug Development Professionals

The Roche ester, ethyl (R)-3-hydroxy-4,4-dimethyl-5-oxotetrahydrofuran-3-carboxylate, is a
critical chiral building block in the synthesis of a wide array of pharmaceuticals and biologically
active molecules. The stereoselective synthesis of this intermediate is of paramount
importance, and various synthetic strategies have been developed to achieve high
enantiopurity and yield. This guide provides a comprehensive cost-benefit analysis of three
prominent synthetic routes to Roche ester and its precursors: asymmetric hydrogenation,
biocatalytic reduction, and a hydroformylation approach from allyl alcohol.

At a Glance: Comparison of Synthetic Routes
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In-Depth Analysis of Synthetic Routes
Asymmetric Hydrogenation

This classical approach involves the hydrogenation of methyl 2-(hydroxymethyl)acrylate using a
chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with a chiral
phosphine ligand. This method is a mature technology and has been successfully implemented
on an industrial scale for the synthesis of various chiral molecules.

Advantages:

e High yields and excellent enantioselectivities are achievable.[1]
e The technology is well-established and scalable.
Disadvantages:

e The high cost of noble metal catalysts (Rhodium price: ~

281.65/g, Rutheniumprice: 281.65/g,Rutheniumprice:

31.99/g) and chiral ligands can be a significant drawback.[2][3]

e Removal of trace metal contaminants from the final product is a critical concern in
pharmaceutical applications.

e Requires handling of flammable hydrogen gas under pressure.

Biocatalytic Reduction

This "green" approach utilizes ene-reductases, a class of enzymes from the "old yellow
enzyme" family, to catalyze the asymmetric reduction of the carbon-carbon double bond in
methyl 2-(hydroxymethyl)acrylate. This method offers the potential for exceptional
enantioselectivity under mild reaction conditions.

Advantages:

o Extremely high enantioselectivity (>99% ee) can be achieved.[4]
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e Operates under mild conditions (ambient temperature and pressure, aqueous media),
reducing energy consumption and waste generation.

e The catalyst is biodegradable.

Disadvantages:

The cost of industrial enzymes can be high (

200 - 200-

2,000 per kg for bulk enzymes, and higher for specialized ones).[5]

e The process is dependent on the costly nicotinamide cofactor NADPH ($1,910/g), although
cofactor regeneration systems can be employed to reduce the overall cost.

e Enzyme stability and activity can be a concern, and process optimization is often required.

o Low solubility of some substrates in agueous media can limit reaction rates.

Synthesis from Allyl Alcohol via Hydroformylation

This innovative route provides rapid and low-cost access to a key precursor of the Roche ester,
a protected "Roche Aldehyde." The process involves the enantioselective hydroformylation of a
protected allyl alcohol derivative.

Advantages:
« Significantly lower starting material cost (Allyl alcohol: ~

1.00/25gvs.Rocheester: 1.00/25gvs .Rocheester:

350/25q).
e The process is rapid and easily scalable.
o Avoids the use of acids or bases, which can cause racemization.

Disadvantages:
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e This route produces a chiral aldehyde, which requires a subsequent oxidation step to yield
the corresponding carboxylic acid for the Roche ester.

e The reaction uses highly toxic and flammable carbon monoxide gas under pressure.

e The yield of the desired branched aldehyde is moderate (55-58%), with the formation of a
linear aldehyde as a byproduct.

Experimental Protocols
Asymmetric Hydrogenation of Methyl 2-
(hydroxymethyl)acrylate

Materials:

Methyl 2-(hydroxymethyl)acrylate

[Rh(COD)2(INDOLPHOS)|BFa4 (or a similar Rh/Ru catalyst)

Anhydrous, degassed methanol

Hydrogen gas (high purity)
Procedure:

e In a glovebox, a high-pressure autoclave is charged with methyl 2-(hydroxymethyl)acrylate
and the rhodium catalyst (substrate to catalyst ratio typically 1000:1 to 10,000:1) in
anhydrous, degassed methanol.

e The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.
e The reactor is purged with hydrogen gas several times.

e The reaction is pressurized with hydrogen gas (e.g., 10-50 atm) and stirred at a controlled
temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

e Upon completion, the reactor is carefully depressurized.
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e The solvent is removed under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford the Roche
ester.

o Enantiomeric excess is determined by chiral HPLC or GC analysis.

Biocatalytic Reduction of Methyl 2-
(hydroxymethyl)acrylate

Materials:

o Methyl 2-(hydroxymethyl)acrylate

e Ene-reductase (e.g., from Saccharomyces pastorianus)
e NADPH

e Glucose dehydrogenase (for cofactor regeneration)

e Glucose

¢ Phosphate buffer (e.g., 100 mM, pH 7.0)

o Ethyl acetate

Procedure:

In a temperature-controlled reaction vessel, a solution of methyl 2-(hydroxymethyl)acrylate is
prepared in phosphate buffer.

 To this solution, NADPH, glucose, and glucose dehydrogenase are added for the cofactor
regeneration system.

e The reaction is initiated by the addition of the ene-reductase.

e The mixture is stirred at a constant temperature (e.g., 30 °C) for 24-48 hours. The pH may
need to be monitored and adjusted periodically.
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e The reaction progress is monitored by HPLC or GC.
o Upon completion, the reaction mixture is extracted with ethyl acetate.

e The combined organic layers are dried over anhydrous sodium sulfate and concentrated
under reduced pressure.

e The crude product is purified by column chromatography.

Enantiomeric excess is determined by chiral HPLC or GC analysis.

Synthesis of (2R)-3-[[(1,1-
Dimethylethyl)dimethylsilylJoxy]-2-methylpropanal from
Allyl Alcohol (Precursor to Roche Ester)

Materials:

 Allyl alcohol

o tert-Butyldimethylsilyl chloride (TBDMSCI)

» Imidazole

e Dichloromethane (DCM)

e Rh(acac)(CO):

e Chiral ligand (e.qg., (S,S,S)-DiazaPhos-SPE)

e Toluene

Synthesis gas (1:1 H2:CO)
Procedure:
o Step 1: Protection of Allyl Alcohol

o To a solution of allyl alcohol and imidazole in DCM at 0 °C, TBDMSCI is added dropwise.
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o The reaction is stirred and allowed to warm to room temperature.

o The reaction is quenched with water, and the organic layer is separated, washed, dried,
and concentrated.

o The crude product, allyl (t-butyldimethyl)silyl ether, is purified by column chromatography.

o Step 2: Enantioselective Hydroformylation

o In a glovebox, a high-pressure reactor is charged with the chiral ligand and Rh(acac)(CO)2
in toluene to form the catalyst solution.

o The protected allyl alcohol is added to the catalyst solution.

o The reactor is sealed, removed from the glovebox, and pressurized with a 1:1 mixture of
Hz2 and CO (e.g., 150 psig).

o The reaction is heated to a specific temperature (e.g., 60 °C) and stirred for a set time
(e.g., 16 hours).

o After cooling and depressurizing, the reaction mixture is purified by flash column
chromatography to yield the branched (R)-aldehyde and the linear aldehyde.

Visualizing the Synthetic Pathways
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Caption: Asymmetric hydrogenation of an acrylate precursor.
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Caption: Biocatalytic reduction using an ene-reductase.
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Caption: Multi-step synthesis from allyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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